molecular formula C10H10O4 B12880924 6-Hydroxy-4-methoxy-2-methyl-1-benzofuran-3(2H)-one CAS No. 83949-10-4

6-Hydroxy-4-methoxy-2-methyl-1-benzofuran-3(2H)-one

Cat. No.: B12880924
CAS No.: 83949-10-4
M. Wt: 194.18 g/mol
InChI Key: BKVHCKUXYRPHJH-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features a benzofuran core with hydroxy, methoxy, and methyl substituents, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-hydroxy-4-methoxyacetophenone, the compound can be synthesized via an intramolecular cyclization reaction in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The purification process might involve crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-4-methoxy-2-methylbenzofuran-3(2H)-one.

    Reduction: Formation of 6-hydroxy-4-methoxy-2-methylbenzofuran-3-ol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The compound’s hydroxy and methoxy groups can interact with biological macromolecules, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-4-methoxybenzofuran-3(2H)-one: Lacks the methyl group at the 2-position.

    4-Methoxy-2-methylbenzofuran-3(2H)-one: Lacks the hydroxy group at the 6-position.

    6-Hydroxy-2-methylbenzofuran-3(2H)-one: Lacks the methoxy group at the 4-position.

Uniqueness

6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one is unique due to the presence of all three substituents (hydroxy, methoxy, and methyl) on the benzofuran core. This combination of functional groups can influence its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

83949-10-4

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

6-hydroxy-4-methoxy-2-methyl-1-benzofuran-3-one

InChI

InChI=1S/C10H10O4/c1-5-10(12)9-7(13-2)3-6(11)4-8(9)14-5/h3-5,11H,1-2H3

InChI Key

BKVHCKUXYRPHJH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C=C(C=C2OC)O

Origin of Product

United States

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